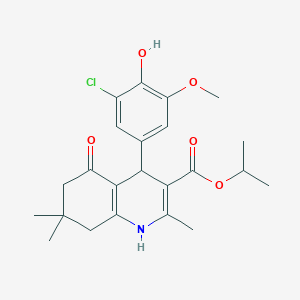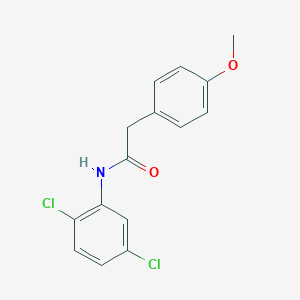
ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The key steps include:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of substituents: The chloro, hydroxy, and methyloxy groups are introduced through selective halogenation, hydroxylation, and methylation reactions.
Esterification: The carboxylate group is formed by esterifying the carboxylic acid derivative with isopropanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thiols.
Aplicaciones Científicas De Investigación
ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in research to understand its effects on various biological pathways and targets.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in inflammation, microbial growth, and cancer cell proliferation.
Pathways: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or inhibit DNA synthesis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine.
Phenyl Substituted Quinoline: Compounds with similar phenyl substitutions.
Uniqueness
ISOPROPYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific combination of substituents, which confer distinct biological activities and chemical properties. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry and biological research.
Propiedades
Fórmula molecular |
C23H28ClNO5 |
|---|---|
Peso molecular |
433.9g/mol |
Nombre IUPAC |
propan-2-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H28ClNO5/c1-11(2)30-22(28)18-12(3)25-15-9-23(4,5)10-16(26)20(15)19(18)13-7-14(24)21(27)17(8-13)29-6/h7-8,11,19,25,27H,9-10H2,1-6H3 |
Clave InChI |
IECHKWUWZOYOMN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)Cl)O)OC)C(=O)OC(C)C |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)Cl)O)OC)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-(1-phenoxypropan-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B401806.png)
![3-bromo-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B401807.png)
![3-bromo-N-(2-bromophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B401809.png)

![6-bromo-2-methyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B401814.png)
![N-benzyl-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B401817.png)
![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B401820.png)
![4-butyl-N-{4-[(3-methylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracen-1-yl}benzamide](/img/structure/B401822.png)
![2-[2-(4-chlorobenzylidene)hydrazino]-N-[1-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B401823.png)
![N'-[4-(benzyloxy)benzylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B401824.png)
![4-{[(4-Methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B401825.png)


![N-[4-(1-methylethyl)phenyl]-2-[4-(methyloxy)phenyl]acetamide](/img/structure/B401831.png)
